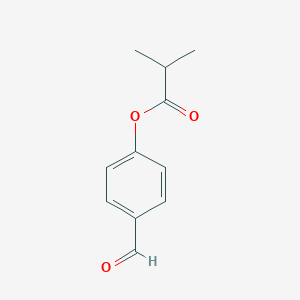
4-Formylphenyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylphenyl 2-methylpropanoate is an organic compound that is widely used in scientific research applications. It is synthesized through a specific chemical process and has unique properties that make it useful in various fields of study.
Mecanismo De Acción
The mechanism of action of 4-Formylphenyl 2-methylpropanoate is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. It may also interact with specific receptors in the body, leading to changes in biochemical pathways and physiological responses.
Efectos Bioquímicos Y Fisiológicos
4-Formylphenyl 2-methylpropanoate has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes involved in metabolic pathways. It may also affect the function of specific receptors in the body, leading to changes in cellular signaling and physiological responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Formylphenyl 2-methylpropanoate in lab experiments include its high purity and stability, as well as its well-defined chemical structure. It is also readily available and relatively inexpensive. However, limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
For research on 4-Formylphenyl 2-methylpropanoate include the investigation of its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. It may also be used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme kinetics and protein structure. Further research is needed to fully understand its mechanism of action and potential applications in various fields of study.
Métodos De Síntesis
The synthesis of 4-Formylphenyl 2-methylpropanoate involves a chemical reaction between 4-formylphenol and 2-methylpropanoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and takes place under specific conditions of temperature and pressure. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
4-Formylphenyl 2-methylpropanoate has numerous scientific research applications, including its use as a reagent in organic synthesis, a starting material for the preparation of various compounds, and a ligand in coordination chemistry. It is also used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme kinetics and protein structure.
Propiedades
Número CAS |
120464-79-1 |
|---|---|
Nombre del producto |
4-Formylphenyl 2-methylpropanoate |
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(4-formylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H12O3/c1-8(2)11(13)14-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3 |
Clave InChI |
OMUMEEXBNHJTLD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C=O |
SMILES canónico |
CC(C)C(=O)OC1=CC=C(C=C1)C=O |
Sinónimos |
4-FORMYLPHENYL 2-METHYLPROPANOATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



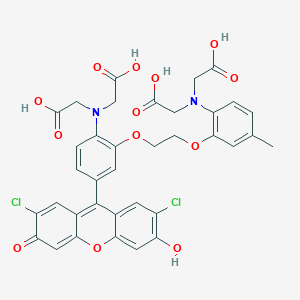
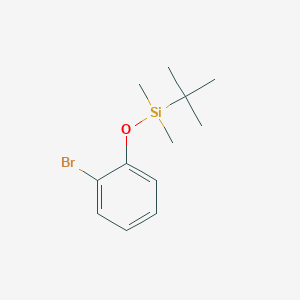
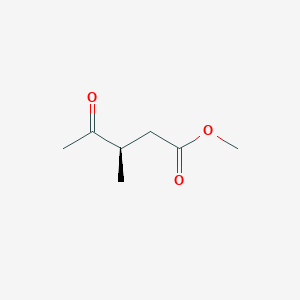
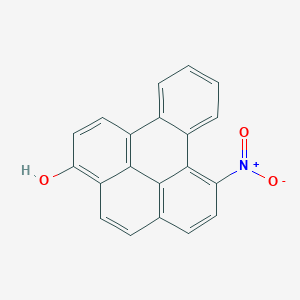
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)
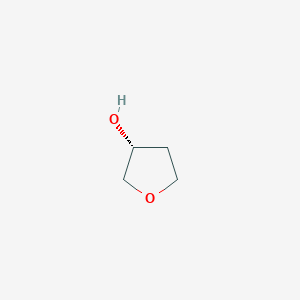

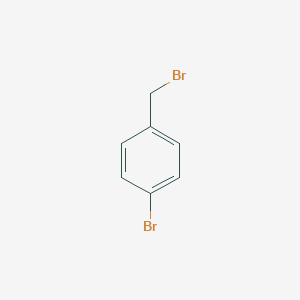
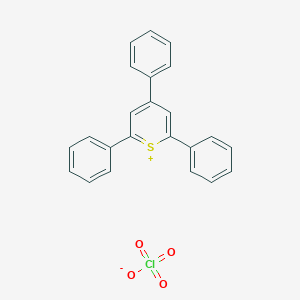
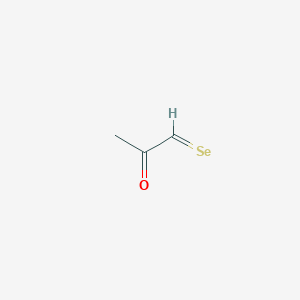
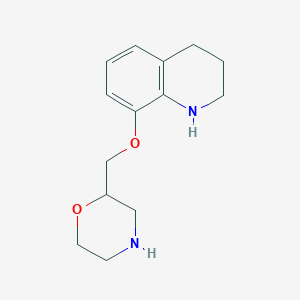
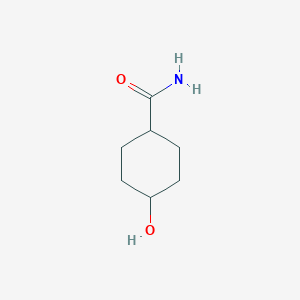
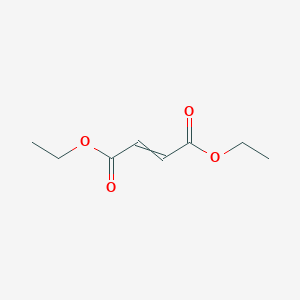
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)